
Diethyl(4-fluorophenyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(4-fluorophenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the phosphoramidate family, which is known for its diverse applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
The synthesis of diethyl(4-fluorophenyl)phosphoramidate can be achieved through several methods. One common synthetic route involves the reaction of diethyl phosphite with 4-fluoroaniline under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
Diethyl(4-fluorophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidate hydrides.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl(4-fluorophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl(4-fluorophenyl)phosphoramidate involves its interaction with specific molecular targets. The P-N bond in the compound is crucial for its activity, as it can interact with enzymes and other proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Diethyl(4-fluorophenyl)phosphoramidate can be compared with other phosphoramidates such as diethyl phosphoramidate and diethyl(phenyl)phosphoramidate. While these compounds share similar structural features, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity .
Similar compounds include:
- Diethyl phosphoramidate
- Diethyl(phenyl)phosphoramidate
- Diethyl(4-chlorophenyl)phosphoramidate
Propriétés
Numéro CAS |
50672-18-9 |
|---|---|
Formule moléculaire |
C10H15FNO3P |
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-4-fluoroaniline |
InChI |
InChI=1S/C10H15FNO3P/c1-3-14-16(13,15-4-2)12-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
KWKZGGXMAIAZBK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC1=CC=C(C=C1)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




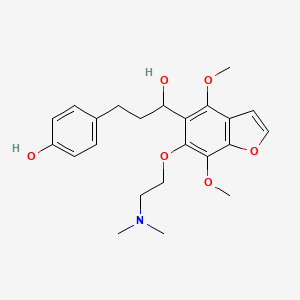

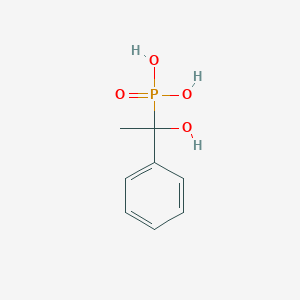
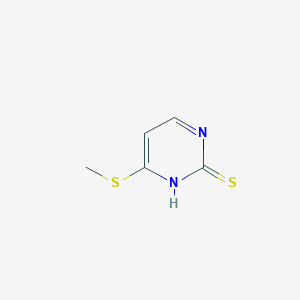
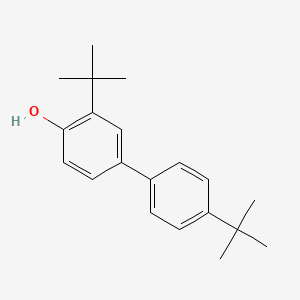
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
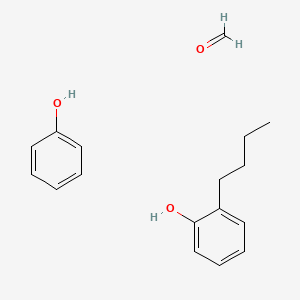
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
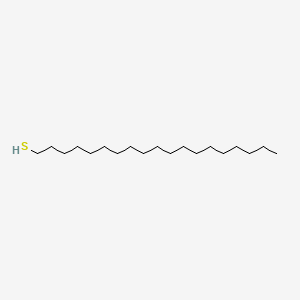
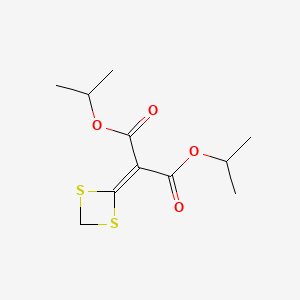

![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)
